molecular formula C12H11BrN2O B1342244 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile CAS No. 886361-83-7

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B1342244
CAS No.: 886361-83-7
M. Wt: 279.13 g/mol
InChI Key: YACLVWZVUUPOTD-CMDGGOBGSA-N
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Description

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is an organic compound that features a bromobenzoyl group attached to an acrylonitrile moiety with a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 2-bromobenzoyl chloride with dimethylaminoacetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. The bromobenzoyl group can participate in various binding interactions, while the acrylonitrile moiety can undergo addition reactions with nucleophiles. The dimethylamino group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the acrylonitrile and dimethylamino substituents.

    3-(Dimethylamino)acrylonitrile: Contains the acrylonitrile and dimethylamino groups but lacks the bromobenzoyl moiety.

Uniqueness

2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(E)-2-(2-bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLVWZVUUPOTD-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594714
Record name (2E)-2-(2-Bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-83-7
Record name (2E)-2-(2-Bromobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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